molecular formula C7H13F2N B1369224 (4,4-Difluorocyclohexyl)methanamine CAS No. 810659-05-3

(4,4-Difluorocyclohexyl)methanamine

Cat. No. B1369224
Key on ui cas rn: 810659-05-3
M. Wt: 149.18 g/mol
InChI Key: XAAFYIOYLLPWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303025B2

Procedure details

A solution of EXAMPLE 396A (3 g) in dichloromethane (35 mL), trifluoroacetic acid (15 mL), and triethylsilane (1 mL) was stirred for 2 hours. The solution was concentrated, then condensed from toluene, and left under high vacuum for 24 hours. The semi-solid was taken up in ether/hexane and filtered to give the title compound as its TFA salt.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH:9]1[CH2:14][CH2:13][C:12]([F:16])([F:15])[CH2:11][CH2:10]1)(C)(C)C.C([SiH](CC)CC)C.[F:25][C:26]([F:31])([F:30])[C:27]([OH:29])=[O:28]>ClCCl.CCOCC.CCCCCC>[F:15][C:12]1([F:16])[CH2:13][CH2:14][CH:9]([CH2:8][NH2:7])[CH2:10][CH2:11]1.[C:27]([OH:29])([C:26]([F:31])([F:30])[F:25])=[O:28] |f:4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1CCC(CC1)(F)F)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
15 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
condensed from toluene
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1(CCC(CC1)CN)F
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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